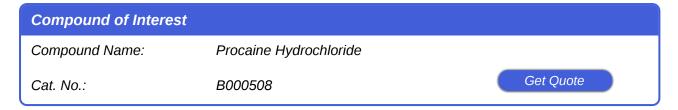


Application Notes and Protocols for the Spectrophotometric Determination of Procaine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of **procaine hydrochloride** in pharmaceutical preparations using UV-Visible spectrophotometry. The methods described are based on sensitive and reliable colorimetric reactions suitable for quality control and research purposes.

Introduction

Procaine hydrochloride is a local anesthetic of the ester type.[1] Its quantification in pharmaceutical dosage forms is crucial to ensure product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. The methods detailed below are based on two primary chemical reactions: diazotization-coupling and oxidative coupling, which produce intensely colored and stable chromogens that can be measured spectrophotometrically.

Principle of Methods

The spectrophotometric methods for the determination of **procaine hydrochloride** primarily involve the derivatization of the primary aromatic amine group in the procaine molecule to form a colored product.



- Diazotization-Coupling Reaction: Procaine hydrochloride is first diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with a chromogenic agent (e.g., 2,5-dimethylphenol, 7-iodo-8-hydroxyquinoline-5-sulphonic acid, or phenol) in an alkaline medium to produce a stable and intensely colored azo dye. The absorbance of this dye is proportional to the concentration of procaine hydrochloride.[2][3]
- Oxidative Coupling Reaction: This method is based on the reaction of procaine
 hydrochloride with a chromogenic agent, such as phenothiazine, in the presence of an
 oxidizing agent like ferric nitrate. This reaction forms a stable, colored product that can be
 quantified spectrophotometrically.[5][6]

Quantitative Data Summary

The following tables summarize the key analytical parameters for different spectrophotometric methods for the determination of **procaine hydrochloride**.

Table 1: Summary of Analytical Parameters for Diazotization-Coupling Methods

Coupling Reagent	λmax (nm)	Linearity Range (µg/mL)	Molar Absorptivity (L mol ⁻¹ cm ⁻¹)
2,5-dimethylphenol	466	1 - 15	2.193 x 10 ⁴
7-iodo-8- hydroxyquinoline-5- sulphonic acid	500	1 - 14	1.429 x 10 ⁴
Phenol	450	2 - 22	2.469 x 10 ⁴
8-hydroxyquinoline (8- HQ)	509	0.8 - 8.0	2.0814 x 10 ⁴

Data sourced from multiple studies.[2][3][4][7]

Table 2: Summary of Analytical Parameters for Oxidative Coupling Method



Chromogenic Reagent	Oxidizing Agent	λmax (nm)	Linearity Range (µg/mL)	Molar Absorptivity (L mol ⁻¹ cm ⁻¹)
Phenothiazine	Ferric Nitrate	610	2 - 80	5.51 x 10 ³

Data sourced from a study on oxidative coupling.[5]

Experimental Protocols

Protocol 1: Determination of Procaine Hydrochloride via Diazotization-Coupling with 2,5-dimethylphenol

This protocol is based on the diazotization of **procaine hydrochloride** and subsequent coupling with 2,5-dimethylphenol to form a yellow-orange azo dye.[2]

- 1. Reagents and Solutions:
- Standard Procaine Hydrochloride Stock Solution (100 μg/mL): Accurately weigh 10 mg of pure procaine hydrochloride and dissolve it in distilled water in a 100 mL volumetric flask.
 Make up to the mark with distilled water.
- Sodium Nitrite Solution (0.25% w/v): Dissolve 0.25 g of sodium nitrite in 100 mL of distilled water.
- Acetic Acid (1 M): Dilute 5.7 mL of glacial acetic acid to 100 mL with distilled water.
- 2,5-dimethylphenol Solution: Prepare a suitable concentration as specified in the original research, ensuring it is in excess for the coupling reaction.
- Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of sodium hydroxide in 100 mL of distilled water.
- 2. Instrumentation:
- UV-Visible Spectrophotometer (double beam)
- 1 cm quartz cuvettes



3. Standard Curve Preparation:

- Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mL) of the 100 μg/mL standard procaine hydrochloride solution to obtain concentrations ranging from 1 to 15 μg/mL.
- To each flask, add 1 mL of 1 M acetic acid and 1 mL of 0.25% sodium nitrite solution. Mix well and allow to stand for 5 minutes for complete diazotization.
- Add 1.5 mL of the 2,5-dimethylphenol solution to each flask, followed by 2.5 mL of 1 M sodium hydroxide solution to make the medium alkaline.
- · Dilute to the mark with distilled water and mix thoroughly.
- Measure the absorbance of the resulting yellow-orange solution at 466 nm against a reagent blank prepared in the same manner but without **procaine hydrochloride**.[2]
- Plot a calibration curve of absorbance versus concentration.
- 4. Sample Preparation (for Injections):
- The contents of a **procaine hydrochloride** injection vial should be diluted with distilled water to obtain a theoretical concentration within the linearity range of the method.
- Treat an aliquot of the diluted sample solution as described in the standard curve preparation (step 2 onwards).
- Measure the absorbance and determine the concentration from the calibration curve.

Protocol 2: Determination of Procaine Hydrochloride via Oxidative Coupling with Phenothiazine

This protocol utilizes the oxidative coupling of **procaine hydrochloride** with phenothiazine in the presence of ferric nitrate to form a green-colored product.[5][6]

1. Reagents and Solutions:



- Standard Procaine Hydrochloride Stock Solution (1000 μg/mL): Accurately weigh 0.1 g of pure procaine hydrochloride and dissolve it in distilled water in a 100 mL volumetric flask.
 Make up to the mark with distilled water.[5]
- Phenothiazine Solution (5 x 10^{-3} M): Prepare by dissolving the appropriate amount of phenothiazine in a suitable solvent.
- Ferric Nitrate Solution: Prepare a suitable concentration to act as the oxidizing agent.
- 2. Instrumentation:
- UV-Visible Spectrophotometer
- 1 cm quartz cuvettes
- 3. Standard Curve Preparation:
- Into a series of 25 mL volumetric flasks, add aliquots of the standard procaine
 hydrochloride solution to get final concentrations in the range of 2-80 μg/mL.[5]
- To each flask, add a specified volume of the phenothiazine solution followed by the ferric nitrate solution.
- Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature for full color development.[5]
- Dilute to the mark with distilled water and mix well.
- Measure the absorbance of the green solution at 610 nm against a reagent blank.
- Construct a calibration curve by plotting absorbance versus concentration.
- 4. Sample Preparation (for Injections):
- For injections containing procaine penicillin, an accurately weighed portion of the mixed powder from three vials, equivalent to about 0.241 g of Procaine HCl, is dissolved in distilled water and diluted to 100 mL. Further dilutions are made to bring the concentration within the calibration range.[5]



- An aliquot of the diluted sample is then treated according to the standard procedure.
- The concentration is determined from the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the spectrophotometric determination of **procaine hydrochloride**.



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Caption: Workflow for Diazotization-Coupling Method.



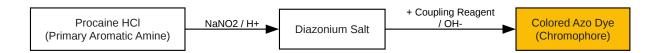
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Caption: Workflow for Oxidative Coupling Method.

Signaling Pathway Diagram

The following diagram illustrates the chemical reaction pathway for the diazotization-coupling method.



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Caption: Diazotization-Coupling Reaction Pathway.

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